Cas no 131-49-7 (Meglumine Diatrizoate)

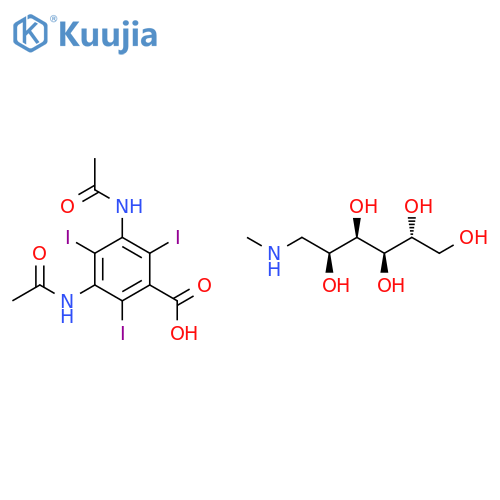

Meglumine Diatrizoate structure

商品名:Meglumine Diatrizoate

Meglumine Diatrizoate 化学的及び物理的性質

名前と識別子

-

- Diatrizoate meglumine

- MegluMine diatrizoate

- Diatrizoicacidmegluminesalt

- 1-deoxy-1-(methylamino)-D-glucitol 3,5-diacetamido-2,4,6-triiodobenzoate

- 3,5-diacetamido-2,4,6-triiodobenzoic acid,(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

- Angiografin

- Cystografin

- Diatrizoate methylglucamine

- ioxeol

- Megluminamidotrizoat

- Meglumin-diatrizoat

- Meglumin-diazetrizoat

- Meglumine amidotrizoate

- meglumine di

- meglumine diatriazoate

- N-Methyl-D-glucamine diatrizoate

- Renografin

- Renurix

- Unipaque

- Urovist

- Cardiografin

- Ditrizoate methylglucamine

- Gastrografin

- Hypaque meglumine

- Methylglucamine 3,5-diacetamido-2,4,6-triiodobenzoate

- Methylglucamine diacetyldiaminetriiodobenzoate

- Methylglucamine diatrixoate

- Methylglucamine diatrizoate

- Methylglucammonium 2,4,6-triiodo-3,5-dipropionamidobenzoate

- N-Methylglucamine diatrizoate

- Renograffin M 76

- Urografic acid methylglucamine salt

- renom60

- hypaque60

- hypaquem30

- reno-m-dip

- hypaque13.4

- Hypaque 13.4

- Hypaque 60

- Hypaque M 30

- Reno M 60

- Renocal

- Reno-M

- Cystographin Dilute

- Angiovist 282

- Amidotrizoate meglumine

- Gastrografin Oral (Veterinary)

- MD 60

- D-Glucitol, 1-deoxy-1-(methylamino)-, 3,5-bis(acet

- 3X9MR4N98U

- DIATRIZOATE MEGLUMINE [VANDF]

- DTXCID601326588

- RENOCAL COMPONENT DIATRIZOATE MEGLUMINE

- Meglumine Amidotrizoate Injection

- HMS2234F23

- GASTROGRAFIN COMPONENT DIATRIZOATE MEGLUMINE

- EINECS 205-024-7

- Glucitol, 1-deoxy-1-(methylamino)-, 3,5-diacetamido-2,4,6-triiodobenzoate (salt), D-

- MD-GASTROVIEW COMPONENT DIATRIZOATE MEGLUMINE

- CHEMBL1200839

- Diatrizoate meglumine [USP]

- Reno

- GASTROVIST COMPONENT DIATRIZOATE MEGLUMINE

- Amidotrizoate, Meglumine

- Hypaque-cysto

- Urovist (TN)

- Diatrizoate, Meglumine

- Diatrizoate, Methylglucamine

- DTXSID20897171

- Q27114690

- DIATRIZOATE MEGLUMINE COMPONENT OF ANGIOVIST

- Renovist

- 131-49-7

- Methylglucamine, Diatrizoate

- DIATRIZOATE MEGLUMINE (USP MONOGRAPH)

- 3,5-Bis(acetamido)-2,4,6-triiodbenzoesaeure, 1-desoxy-1-methylamino-D-glucit-salz

- DIATRIZOATE MEGLUMINE COMPONENT OF RENOCAL

- DIATRIZOATE MEGLUMINE COMPONENT OF GASTROGRAFIN

- AKOS040744646

- DIATRIZOIC ACID MEGLUMINE SALT [MI]

- Cystografin Dilute

- D-Glucitol, 1-deoxy-1-(methylamino)-, 3,5-bis(acetylamino)-2,4,6-triiodobenzoate (salt)

- UNII-3X9MR4N98U

- SCHEMBL107036

- DIATRIZOATE MEGLUMINE COMPONENT OF GASTROVIST

- (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol 3,5-diacetamido-2,4,6-triiodobenzoate

- DIATRIZOATE MEGLUMINE [GREEN BOOK]

- Diatrizoic acid meglumine salt

- 1-Deoxy-1-(methylamino)-D-glucitol 3,5-diacetamido-2,4,6-triiodobenzoate (salt)

- MEGLUMINE AMIDOTRIZOATE [WHO-DD]

- RENOGRAFIN COMPONENT DIATRIZOATE MEGLUMINE

- D02015

- DIATRIZOATE MEGLUMINE COMPONENT OF RENOGRAFIN

- NS00075412

- MEGLUMINE AMIDOTRIZOATE (MART.)

- RENOVIST COMPONENT DIATRIZOATE MEGLUMINE

- DIATRIZOATE MEGLUMINE COMPONENT OF RENOVIST

- 131-49-7 (meglumine)

- Renograffin M-76

- MEGLUMINE AMIDOTRIZOATE [MART.]

- DIATRIZOATE MEGLUMINE COMPONENT OF SINOGRAFIN

- Urovist Cysto

- Urovist Meglumine Diu/ct

- Urovist Cysto Pediatric

- Hypaque (TN)

- ANGIOVIST COMPONENT DIATRIZOATE MEGLUMINE

- Reno-dip

- DIATRIZOATE MEGLUMINE COMPONENT OF MD-GASTROVIEW

- CHEBI:31812

- DIATRIZOATE MEGLUMINE [ORANGE BOOK]

- DIATRIZOATE MEGLUMINE [USP MONOGRAPH]

- MEGLUMINE AMIDOTRIZOATE INJECTION [JAN]

- SINOGRAFIN COMPONENT DIATRIZOATE MEGLUMINE

- Diatrizoate meglumine (USP)

- Meglumine, Diatrizoate

- Reno-30

- Reno (TN)

- Reno-60

- TS-08111

- 3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

- MIKKOBKEXMRYFQ-WZTVWXICSA-N

- Meglumine Diatrizoate

-

- インチ: 1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

- InChIKey: MIKKOBKEXMRYFQ-WZTVWXICSA-N

- ほほえんだ: IC1C(=C(C(C(=O)O[H])=C(C=1N([H])C(C([H])([H])[H])=O)I)I)N([H])C(C([H])([H])[H])=O.O([H])[C@]([H])([C@]([H])(C([H])([H])N([H])C([H])([H])[H])O[H])[C@@]([H])([C@@]([H])(C([H])([H])O[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 808.88000

- どういたいしつりょう: 808.880308

- 同位体原子数: 0

- 水素結合ドナー数: 9

- 水素結合受容体数: 10

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 525

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 209

- ひょうめんでんか: 0

- 互変異性体の数: 6

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.9465 (estimate)

- ゆうかいてん: 189-193° (dec)

- ふってん: No data available

- フラッシュポイント: No data available

- PSA: 215.66000

- LogP: 1.44700

- じょうきあつ: No data available

Meglumine Diatrizoate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- RTECS番号:LZ4315000

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Meglumine Diatrizoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1238148-5g |

MEGLUMINE DIATRIZOATE |

131-49-7 | 47% | 5g |

$150 | 2024-06-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M302368-5g |

Meglumine Diatrizoate |

131-49-7 | 47.1% | 5g |

¥827.90 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1238148-10g |

MEGLUMINE DIATRIZOATE |

131-49-7 | 47% | 10g |

$395 | 2023-09-04 | |

| 1PlusChem | 1P009BFM-100g |

MEGLUMINE DIATRIZOATE |

131-49-7 | 100g |

$386.00 | 2023-12-22 | ||

| Aaron | AR009BNY-100mg |

Meglumine diatrizoate |

131-49-7 | 100mg |

$13.00 | 2025-02-10 | ||

| eNovation Chemicals LLC | Y1238148-5g |

MEGLUMINE DIATRIZOATE |

131-49-7 | 47% | 5g |

$155 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1238148-100mg |

MEGLUMINE DIATRIZOATE |

131-49-7 | 47% | 100mg |

$55 | 2025-02-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M861408-5g |

MegluMine diatrizoate |

131-49-7 | 47.1% | 5g |

¥1,429.00 | 2022-09-01 | |

| TRC | M208205-5g |

Meglumine Diatrizoate |

131-49-7 | 5g |

$ 1355.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | Y1238148-25g |

MEGLUMINE DIATRIZOATE |

131-49-7 | 47% | 25g |

$285 | 2024-06-07 |

Meglumine Diatrizoate 関連文献

-

Xiaofeng Chen,Jibin Song,Xiaoyuan Chen,Huanghao Yang Chem. Soc. Rev. 2019 48 3073

-

Xiaofeng Chen,Jibin Song,Xiaoyuan Chen,Huanghao Yang Chem. Soc. Rev. 2019 48 3073

-

Yuqing Niu,Guochang Liu,Ming Fu,Chuangbi Chen,Wen Fu,Zhao Zhang,Huimin Xia,Florian J. Stadler J. Mater. Chem. B 2020 8 1748

-

Xiongwei Hu,Wufa Fan,Zhou Yu,Yi Lu,Jianping Qi,Jian Zhang,Xiaochun Dong,Weili Zhao,Wei Wu Nanoscale 2016 8 7024

-

Ji-Tao Song,Xiao-Quan Yang,Xiao-Shuai Zhang,Dong-Mei Yan,Ming-Hao Yao,Meng-Yao Qin,Yuan-Di Zhao Dalton Trans. 2015 44 11314

131-49-7 (Meglumine Diatrizoate) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量